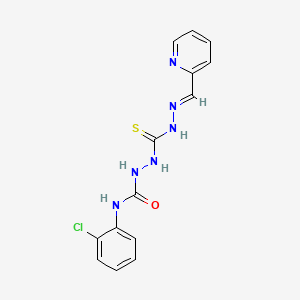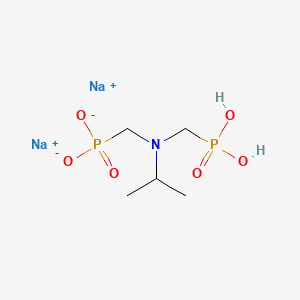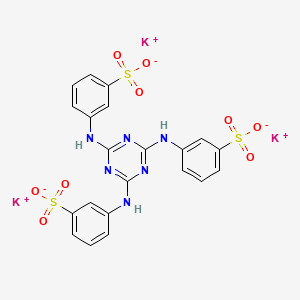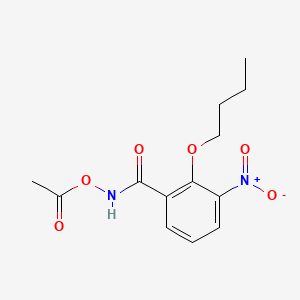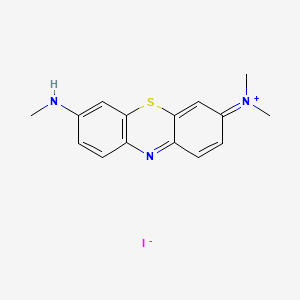
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide is a phenothiazinium dye known for its vibrant color and photodynamic properties. This compound is part of a broader class of phenothiazinium dyes, which have been extensively studied for their applications in photodynamic therapy, antimicrobial treatments, and as redox-active materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide typically involves the condensation of appropriate aniline derivatives with sulfur and iodine. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the phenothiazine core. The final iodide salt is obtained through ion exchange processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification methods to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenothiazine derivatives.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenothiazines, leuco phenothiazines, and other derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in the synthesis of other phenothiazine derivatives.
Biology: Employed in staining techniques for microscopy and as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the development of organic electronic devices and as a dye in various applications
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death in targeted microorganisms or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methylene Blue: Another phenothiazinium dye with similar photodynamic properties.
Toluidine Blue: Used in similar applications but has different spectral properties.
Azure A: Another dye in the phenothiazinium family with distinct staining characteristics.
Uniqueness
3-(Dimethylamino)-7-(methylamino)phenothiazin-5-ium iodide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its efficacy in certain applications compared to other phenothiazinium dyes .
Propiedades
Número CAS |
85169-00-2 |
|---|---|
Fórmula molecular |
C15H16IN3S |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;iodide |
InChI |
InChI=1S/C15H15N3S.HI/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H |
Clave InChI |
ZEMQMJUKRICFSN-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
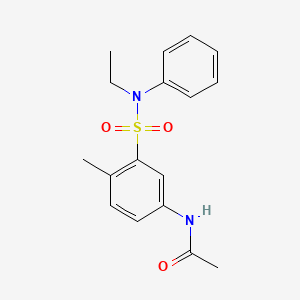

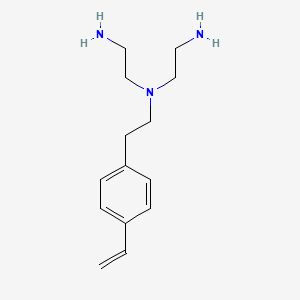

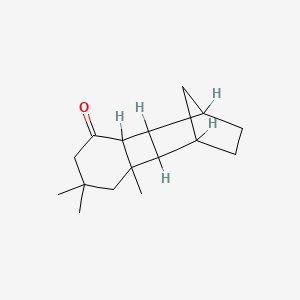
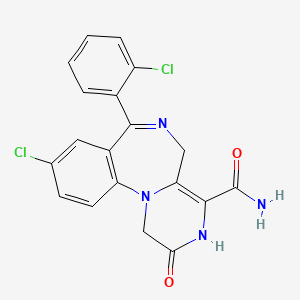
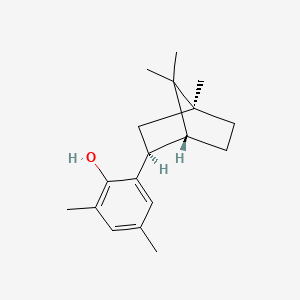

![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
